CYP2D6 Inhibition Profile: Low Liability Compared to Drug-like Molecules
4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile exhibits weak inhibition of CYP2D6 with an IC50 > 40,000 nM in a baculovirus-infected insect cell microsome assay [1]. This is significantly higher (less potent) than many clinically used drugs known to inhibit CYP2D6, which typically have IC50 values in the low nanomolar to low micromolar range [2]. This low inhibition potential suggests a reduced risk of CYP2D6-mediated drug-drug interactions.
| Evidence Dimension | CYP2D6 Inhibition IC50 |
|---|---|
| Target Compound Data | >40,000 nM |
| Comparator Or Baseline | Typical clinical CYP2D6 inhibitors (e.g., Quinidine, Fluoxetine) IC50 < 100 nM |
| Quantified Difference | >400-fold lower potency |
| Conditions | Baculovirus-infected insect cell microsomes expressing CYP2D6 (unknown origin), 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin substrate |
Why This Matters
Low CYP2D6 inhibition indicates a cleaner ADME profile, important for researchers concerned with off-target effects in cell-based assays or in vivo studies.
- [1] BindingDB. BDBM50436107: Inhibition of CYP2D6. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50436107 View Source
- [2] US Food and Drug Administration. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Available at: https://www.fda.gov/drugs/drug-interactions-labeling/drug-development-and-drug-interactions-table-substrates-inhibitors-and-inducers View Source
